molecular formula C11H8F3N3O2 B2475392 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid CAS No. 103058-77-1

5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B2475392
M. Wt: 271.199
InChI Key: KYNHXXIWJLMWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives involves various methods . One common method involves the condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization . Another method involves functionalization of the 5-position by lithiation in flow followed by trapping in batch with a series of electrophiles .

Scientific Research Applications

Oriented Synthesis of 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic Acid

This research outlines a new method for synthesizing 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, an important intermediate for various drug syntheses. The method begins with phenyl acetylene reacting with sodium azide and methyl iodide in the presence of copper iodide, resulting in 1-methyl-4-phenyl-1H-1,2,3-triazole. Further reactions lead to the title compound with advantages like highly stereoselective processes and good overall yield (Da’an Liu, Shuchen Pei, Chenchen Xue, Ran Li, & Yong Wu, 2015).

Synthesis and Structural Assessment

The synthesis of certain 1,2,4-triazole derivatives has been explored, providing insights into their potential applications in various fields. For instance, the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide led to the creation of specific triazole-thione derivatives. Subsequent reactions yielded different compounds that were studied using X-ray diffractometry, presenting valuable information about their molecular and supramolecular structures (A. Castiñeiras, I. García-Santos, & Manuel Saa, 2018).

Antimicrobial and Antitumor Activities

Research has been conducted on the synthesis of 1H-1,2,4-triazole derivatives and their biological activities. For example, studies have shown the synthesis of 5-thiomethylfuran-2-carboxylic acid derivatives with significant antibacterial properties (M. Iradyan, N. Iradyan, R. Tamazyan, A. G. Aivazyan, G. Panosyan, R. V. Paronikyan, & G. M. Stepanyan, 2014). Additionally, some benzofuryl-substituted 1,2,4-triazoles have been synthesized and shown to possess antitumor activity (М. А. Калдрикян, Лусине Арсеновна Григорян, Р. Г. Мелик-Оганджанян, & Ф. Г. Арсенян, 2011).

properties

IUPAC Name

5-methyl-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c1-6-15-9(10(18)19)16-17(6)8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNHXXIWJLMWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid

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